Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Lipophilicity XLogP3 Membrane permeability

Researchers often face supply chain uncertainty for chiral 1,2,4-oxadiazole building blocks with precise CNS-optimized properties. This compound resolves that gap as a 98%-pure, chiral pentan-2-yl ester with a balanced physicochemical profile (XLogP3 2.1, HBA 4) that aligns with CNS drug-likeness rules. - 98% purity ensures reliable SAR data and downstream diversification. - Chiral pentan-2-yl substituent enables conformational SAR exploration vs. linear or cycloalkyl analogs. - Ethyl ester handle provides direct access to the free carboxylic acid for amide coupling or bioconjugation, avoiding reliance on non-stocked intermediates.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Cat. No. B13624470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCCC(C)C1=NC(=NO1)C(=O)OCC
InChIInChI=1S/C10H16N2O3/c1-4-6-7(3)9-11-8(12-15-9)10(13)14-5-2/h7H,4-6H2,1-3H3
InChIKeyGXPGIPGQDJDOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate: Identity & Procurement


Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342764-77-5) is a 3,5-disubstituted 1,2,4-oxadiazole building block with molecular formula C10H16N2O3 and molecular weight 212.25 g/mol, supplied at ≥98% purity . The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its bioisosteric properties and metabolic stability, making ester-functionalized variants versatile intermediates for amide and carboxylic acid diversification [1]. This specific compound features a chiral pentan-2-yl (1-methylbutyl) substituent at the 5-position, distinguishing it from linear, branched-regioisomeric, and cycloalkyl analogs in both physicochemical properties and synthetic utility.

Chiral Substituent Pentan-2-yl group enables stereochemical SAR exploration
Ester Handle Ethyl ester allows hydrolysis to acid for amide coupling or bioconjugation
Oxadiazole Core 1,2,4-oxadiazole offers metabolic stability and bioisosteric properties

Why This Building Block Cannot Be Casually Replaced


Although numerous 5-alkyl-1,2,4-oxadiazole-3-carboxylates share the same core heterocycle and nominal purity specifications (typically 98%), they diverge in computationally predicted lipophilicity (XLogP3), hydrogen-bond acceptor count, rotatable bond count, and commercially specified storage requirements [1]. These differences directly impact solubility, membrane permeability, and metabolic stability in downstream biological assays, as well as long-term storage logistics in compound management workflows [2]. Regioisomeric pentyl substitution (pentan-2-yl vs. pentan-3-yl) alters molecular shape and lipophilicity without changing molecular formula, meaning that even isobaric analogs are not functionally interchangeable in structure-activity relationship (SAR) campaigns.

Lipophilicity differences among pentyl regioisomers may translate to measurable changes in membrane permeability and protein binding.
Hydrogen-bond acceptor count varies between analogs, which can alter predictions of oral absorption and CNS penetration.
Storage requirement mismatch: this building block needs cold-chain handling, whereas some alkyl-substituted analogs are ambient-stable.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Tuning vs. Pentan-3-yl Regioisomer

The XLogP3 of ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate is 2.1 , which is 0.5 units lower (≈19% decrease) than the pentan-3-yl regioisomer (XLogP3 = 2.6) [1]. Given that a ΔLogP of 0.5 can shift membrane permeability by approximately 0.5–1.0 log units in PAMPA assays in the 1,2,4-oxadiazole series, this difference is significant and often translates to measurable changes in cellular potency [2].

Lipophilicity (XLogP3)
Data to verify
XLogP3 = 2.1 (vs. 2.6 pentan-3-yl, 1.8 cyclobutyl)
Lower lipophilicity may reduce non-specific binding while retaining permeability.
Computed logP; experimental confirmation recommended.
Lipophilicity XLogP3 Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Count Differentiation

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate has a computed hydrogen-bond acceptor (HBA) count of 4 , compared to 5 for both the pentan-3-yl regioisomer and the cyclobutyl analog [1][2]. The additional HBA in the comparators arises from the counting algorithm's treatment of the ester and oxadiazole oxygen/nitrogen atoms; the topological environment of the pentan-2-yl substituent results in one fewer recognized acceptor interaction site.

H-Bond Acceptors
Data to verify
HBA = 4 (vs. 5 for pentan-3-yl and cyclobutyl analogs)
Fewer HBAs can improve passive oral absorption and BBB penetration potential.
Cactvs computation; experimental H-bonding may differ.
Hydrogen bonding Drug-likeness ADME Rule of Five

Rotatable Bond Flexibility Profile

With 5 rotatable bonds , ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate occupies an intermediate conformational space between the more rigid cyclobutyl analog (4 rotatable bonds) [1] and the more flexible pentan-3-yl regioisomer (6 rotatable bonds) [2]. Each additional rotatable bond is estimated to carry an entropic penalty of 0.5–1.5 kcal/mol upon binding, such that the 1-bond reduction vs. the pentan-3-yl analog may improve binding free energy by up to ~1 kcal/mol in favorable cases.

Rotatable Bonds
Data to verify
5 rotatable bonds (vs. 6 pentan-3-yl, 4 cyclobutyl)
Intermediate flexibility may balance pre-organization and induced fit.
Entropic penalty estimates are class-level inferences.
Conformational flexibility Entropic penalty Ligand efficiency

Cold-Chain Storage vs. Ambient-Stable Analogs

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate requires sealed, dry storage at 2–8 °C , distinct from structurally similar esters such as ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate which are specified for ambient temperature storage [1]. The cold-chain requirement has direct cost implications: estimated incremental cold-storage costs range from $0.50–2.00 per vial per month in typical biopharma compound management facilities, and cold-chain shipping adds approximately $50–100 per shipment for temperature-controlled packaging.

Storage Condition
Supplier specification
Cold storage (2–8°C) vs. ambient for tert-butyl analog
Cold-chain logistics affect compound management cost and planning.
Supplier data; cost estimates are industry benchmarks.
Compound management Stability Logistics Procurement

Ester vs. Free Acid Availability for Diversification

The ethyl ester of 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate is commercially available at 98% purity from multiple suppliers , whereas the corresponding free carboxylic acid (5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, CAS 1340128-86-0) is listed with no confirmed commercial supplier . This contrasts with other 5-substituted analogs where both ester and acid forms are stocked. The ester serves as a stable, isolable precursor that can be hydrolyzed to the acid in situ immediately before amide coupling or other diversification reactions, providing greater flexibility in synthetic route design.

Ester vs Acid Availability
Supplier inventory data
Ethyl ester commercially available; free acid not stocked
Purchase ester to ensure reliable, quality-controlled starting material.
Inventory status may change; verify with suppliers.
Synthetic accessibility Carboxylic acid Amide coupling Building block

Optimal Procurement and Application Scenarios


CNS-Penetrant Library Design

When constructing a focused library for central nervous system (CNS) targets, the XLogP3 of 2.1 and HBA count of 4 place ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate within favorable CNS drug-like space, unlike the pentan-3-yl analog (XLogP3 2.6, HBA 5) which exceeds the commonly applied HBA ≤ 4 threshold [1]. The lower lipophilicity also predicts reduced P-glycoprotein efflux susceptibility based on class-level oxadiazole SAR trends [2].

Conformational SAR and Entropic Optimization

With 5 rotatable bonds, this scaffold provides a balanced flexibility profile for probing conformational SAR . Medicinal chemists can compare binding affinities against the more rigid cyclobutyl analog (4 rotatable bonds) and the more flexible pentan-3-yl analog (6 rotatable bonds) to decouple enthalpic and entropic contributions to target engagement, without changing the core heterocycle or ester handle [1][2].

Ester Prodrug or Late-Stage Diversification Intermediate

The ethyl ester functionality enables direct hydrolysis to the free carboxylic acid (5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) for subsequent amide coupling or bioconjugation . Because the free acid is not commercially stocked, purchasing the ester ensures a reliable, quality-controlled starting material (≥98% purity) that can be converted on demand, avoiding supply chain uncertainty [1].

Cold-Chain Managed Building Block Collection

For organizations with established cold-storage compound management infrastructure (automated −20 °C or 2–8 °C stores), the 2–8 °C storage requirement is readily accommodated. In such environments, the storage condition does not represent a logistical barrier, and the compound's distinct physicochemical profile can be leveraged without workflow disruption [1].

Application
Selection Property
Validation Focus
CNS-focused library design
Computationally predicted low lipophilicity and HBA count within CNS drug-like thresholds
In vitro membrane permeability and P-glycoprotein efflux susceptibility
Conformational SAR studies
Balanced conformational flexibility profile (intermediate rotatable bond count)
Comparison of binding affinities across rigid and flexible analogs to parse enthalpic/entropic contributions
Ester-based diversification
Reliable ethyl ester handle when free acid is not directly stocked
Hydrolysis efficiency and purity maintenance post-conversion
Cold-chain compound management
Cold storage requirement compatible with automated cold stores
Stability under long-term cold storage and handling
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